2-{[(Tert-butoxy)carbonyl](cyclopropylmethyl)amino}acetic acid
Overview
Description
“2-{(Tert-butoxy)carbonylamino}acetic acid” is a chemical compound with the CAS Number: 1156278-22-6 . It has a molecular weight of 229.28 . The compound is versatile and used in various scientific research. Its unique structure enables diverse applications, ranging from drug development to organic synthesis.
Molecular Structure Analysis
The IUPAC name of the compound is [ (tert-butoxycarbonyl) (cyclopropylmethyl)amino]acetic acid . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)6-8-4-5-8/h8H,4-7H2,1-3H3, (H,13,14) .Physical and Chemical Properties Analysis
The compound is an oil at room temperature .Scientific Research Applications
1. Quantitative Cleavage in Amino Acid and Peptide Derivatives
The tert-butyloxycarbonyl group can be quantitatively cleaved from N-blocked amino acids and peptides using perchloric acid in acetic acid. This method allows for the accurate determination of tert-butyloxycarbonyl derivatives and is notable for its simplicity and efficiency (Ehrlich-Rogozinski, 1974).
2. Synthesis of Cysteine Proteinase Inhibitors
2-tert-Butoxy-3-phenylcyclopropanone acetal serves as a stable precursor of lithiated cyclopropenone acetal, which is used in the practical synthesis of cysteine proteinase inhibitors. This approach provides better yields compared to previous methods (Sakaki & Ando, 2007).
3. Electrophilic Synthesis of Enantiomerically Pure Compounds
Novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPC) are prepared using tert-butyldioxolanones, oxazolidinones, imidazolidinones, and dioxanones derived from carboxylic acids treated with N-bromosuccinimide (Zimmermann & Seebach, 1987).
4. C-Alkylation of Peptides
C-Alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues using N-Acetyl-, N-[(tert-butoxy)carbonyl], and N-[(benzyloxy)carbonyl] protection has been demonstrated. This process involves the use of primary alkyl, allyl, and benzyl halides under mildly basic conditions, resulting in the formation of peptides with modified backbones (Matt & Seebach, 1998).
5. Role in Peptide Synthesis
N-tert-Butoxycarbonyl amino acids are crucial in peptide synthesis, where their enantiomeric purity significantly impacts the final peptide product. The resolution of these acids has been achieved efficiently using specific chromatographic techniques (Chang, Wang, & Armstrong, 1992).
6. Substituent Effect on Acid-Dissociation Equilibria
The tert-butylaminoxyl group in alpha-substituted acetic acids influences the acid-dissociation equilibria, lowering the pKCOOH values compared to X-CH2-COOH. This effect is attributed to the electron-withdrawing character of the aminoxyl group (Moriya, Tanimoto, & Makino, 1993).
Safety and Hazards
Properties
IUPAC Name |
2-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)6-8-4-5-8/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPPPZVDRMFWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.